4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
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Description
The compound “4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a pyrimido[4,5-d]azepine group, which is a type of azepine, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluorophenoxy group indicates that this compound might have unique properties due to the electronegativity of fluorine.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The piperidine ring provides a basic nitrogen, which could be involved in hydrogen bonding or ionic interactions. The fluorophenoxy group could be involved in dipole-dipole interactions due to the polarity induced by the electronegative fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the piperidine nitrogen could potentially be protonated under acidic conditions, or act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its absorption and distribution in biological systems .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-14-1-3-15(4-2-14)25-16-7-11-24(12-8-16)19-17-5-9-21-10-6-18(17)22-13-23-19/h1-4,13,16,21H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNWWSFLRBPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)F)C3=NC=NC4=C3CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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